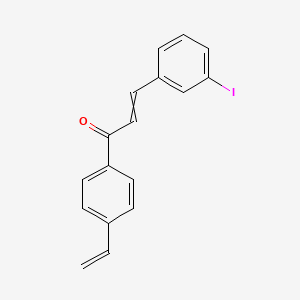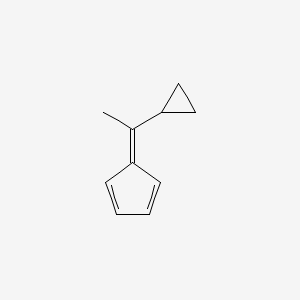
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a cyclopropylethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cyclopropyl-containing reagents under specific conditions. One common method involves the use of cyclopropyl bromide and a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopentadiene derivatives followed by the introduction of the cyclopropylethylidene group. This process often requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, facilitated by the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, electrophiles, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or other substituted cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A simpler analog with a similar cyclopentadiene ring structure.
Cyclopropylcyclopentadiene: A compound with a cyclopropyl group directly attached to the cyclopentadiene ring.
Cyclopentadienone: An oxidized derivative of cyclopentadiene.
Uniqueness
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is unique due to the presence of the cyclopropylethylidene group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61010-59-1 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
5-(1-cyclopropylethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H12/c1-8(10-6-7-10)9-4-2-3-5-9/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
XGLPXHRXEBCEPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=CC=C1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


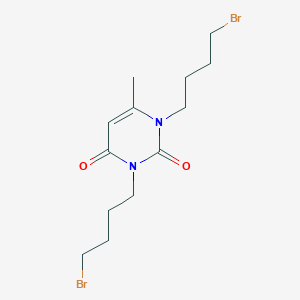


![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
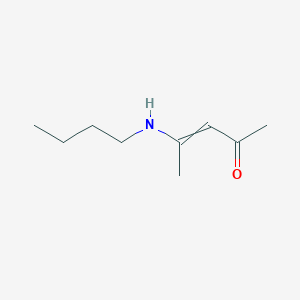
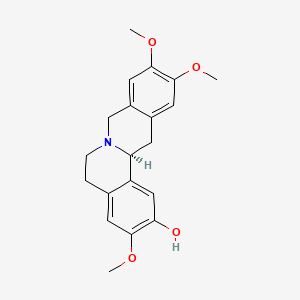

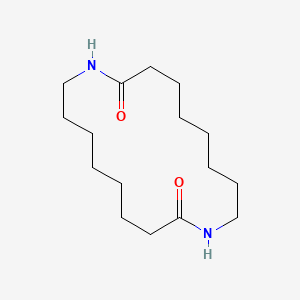
![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)
